4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine
Description
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical importance
Properties
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-5-12-14-11(2)10-13(15-12)17-8-6-16(3)7-9-17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVDJQIBMRATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method involves the reaction of 2-chloro-4-methylpyrimidine with 4-methylpiperazine in the presence of a base such as potassium carbonate in a suitable solvent like chloroform . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in chloroform for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Biology: It is used in studies related to cell viability and apoptosis, particularly in neuronal cells.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways in neuronal cells. Additionally, it modulates the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(4-methylphenyl)pyrimidine-2-thiol: This compound has similar structural features but contains a thiol group instead of a piperazine moiety.
Pyrazolo[3,4-d]pyrimidine: This compound has a fused pyrazole ring and is known for its CDK2 inhibitory activity.
Uniqueness
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate neuroinflammatory pathways and provide neuroprotection sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
